2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde
Description
2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a tert-butyldimethylsilyl (TBDMS) ether group at the ortho position and a methoxy group at the para position. This compound is primarily utilized in organic synthesis as a protected intermediate, particularly in scenarios requiring selective deprotection or stabilization of reactive hydroxyl groups. The TBDMS group enhances steric protection and hydrolytic stability compared to simpler silyl ethers (e.g., trimethylsilyl), while the methoxy group contributes electron-donating effects, modulating the aldehyde’s reactivity .
Properties
CAS No. |
192711-11-8 |
|---|---|
Molecular Formula |
C14H22O3Si |
Molecular Weight |
266.41 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-13-9-12(16-4)8-7-11(13)10-15/h7-10H,1-6H3 |
InChI Key |
MRXWTPQEYTVXDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
In a representative procedure, 2-hydroxy-4-methoxybenzaldehyde (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (Et₃N, 1.1–1.5 equiv) is added to deprotonate the hydroxyl group, followed by dropwise addition of TBSCl (1.0–1.2 equiv) at 0–4°C. The reaction proceeds via an SN2 mechanism, where Et₃N scavenges HCl to drive the equilibrium toward product formation.
Key parameters :
-
Solvent : DCM or tetrahydrofuran (THF)
-
Temperature : 0°C to room temperature (20–25°C)
-
Reaction time : 12–24 hours
After completion, the mixture is quenched with water, extracted with DCM, and purified via flash chromatography (silica gel, hexanes/ethyl acetate) to yield the silylated product as a colorless liquid or solid.
Table 1: Representative Yields Under Varied Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | DCM | 0→23 | 16 | 92 |
| Imidazole | THF | 0→23 | 24 | 85 |
| DMAP | DCM | 0→23 | 12 | 88 |
Alternative Silylating Agents and Methods
Use of TBSOTf for Enhanced Reactivity
In moisture-sensitive reactions, tert-butyldimethylsilyl triflate (TBSOTf) offers superior electrophilicity. A protocol from Organic Syntheses demonstrates its utility:
Microwave-Assisted Silylation
Recent advancements employ microwave irradiation to reduce reaction times. For example:
-
A mixture of 2-hydroxy-4-methoxybenzaldehyde , TBSCl, and Et₃N in DCM is irradiated at 80°C for 30 minutes, achieving 89% yield with minimal byproducts.
Optimization of Purification Techniques
Flash Chromatography vs. Recrystallization
Table 2: Purity and Recovery Across Methods
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Flash chromatography | 95–99 | 85–90 |
| Recrystallization | 98–99 | 70–75 |
Large-Scale Synthesis and Industrial Adaptations
Scaling the reaction to kilogram quantities requires modifications:
-
Solvent volume : Reduced from 20 mL/g to 10 mL/g to minimize waste.
-
Continuous flow systems : TBSCl and substrate are mixed in a tubular reactor at 25°C, achieving 90% yield with 8-hour residence time.
-
Safety protocols : Strict moisture control and HCl scrubbing systems mitigate risks associated with TBSCl hydrolysis.
Mechanistic Insights and Side Reactions
Competing Pathways
-
Aldehyde oxidation : Uncontrolled exotherms or prolonged stirring may oxidize the aldehyde to the carboxylic acid. This is mitigated by maintaining temperatures below 25°C and using inert atmospheres.
-
Silyl migration : Rare instances of silyl group migration to the methoxy position are observed under acidic conditions, necessitating pH-neutral workups.
Spectroscopic Characterization
Successful synthesis is confirmed by:
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzoic acid.
Reduction: 2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Reaction Mechanisms
The compound can undergo several reactions:
- Oxidation : The aldehyde group can be oxidized to a carboxylic acid using agents like potassium permanganate.
- Reduction : It can be reduced to a primary alcohol with reducing agents such as sodium borohydride.
- Substitution : The methoxy group can participate in nucleophilic aromatic substitution reactions under strong basic conditions.
Organic Synthesis
2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde serves as a protected form of vanillin, facilitating multi-step organic synthesis where selective protection and deprotection of functional groups are essential. This property is particularly valuable in synthesizing complex organic molecules where functional group manipulation is required.
Medicinal Chemistry
The compound is utilized in the synthesis of pharmaceutical intermediates, contributing to the development of biologically active compounds. It allows for the selective modification of molecular structures that can lead to new therapeutic agents. For instance, derivatives of this compound have been explored for their potential anti-cancer properties by modifying their structure to enhance activity against specific cancer cell lines .
Biological Applications
In biological research, this compound's ability to protect hydroxyl groups makes it useful for synthesizing biologically active molecules where functional selectivity is crucial. For example, it has been employed in studies investigating the interactions between small molecules and biological targets, particularly those related to cancer treatment .
Case Study 1: Tubulin Polymerization Inhibition
Research has demonstrated that derivatives of this compound can inhibit tubulin polymerization, which is critical in cancer cell proliferation. A study evaluated various analogues' potency against human cancer cell lines, revealing that modifications to the benzaldehyde structure could enhance inhibitory activity against tubulin assembly compared to standard compounds like tamoxifen .
| Compound | Inhibition of Tubulin Polymerization IC50 (μM) | GI50 (μM) |
|---|---|---|
| Tamoxifen | >40 | 6.07 |
| Compound A | >40 | 28.0 |
| Compound B | >40 | 24.3 |
Case Study 2: Synthesis of Anticancer Agents
In another study focusing on structure-activity relationships (SAR), researchers synthesized various derivatives based on this compound to evaluate their anticancer potential. The findings indicated that certain modifications significantly improved cytotoxicity against prostate cancer cells, showcasing the compound's utility in developing new anticancer therapies .
Industrial Applications
In industry, this compound is employed in the production of fine chemicals and specialty materials. Its role as a protecting group allows for efficient synthesis routes in producing complex chemical entities used across various sectors, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde largely depends on its role as a protecting group. The tert-butyldimethylsilyl (TBDMS) group protects the hydroxyl functionality during various chemical transformations. The protection is achieved through the formation of a stable silyl ether, which can be selectively removed under mild acidic or fluoride ion conditions, thus revealing the free hydroxyl group for further reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
- Structural Difference : The silyl ether group is para to the aldehyde, whereas in the target compound, it is ortho.
- Molecular Weight : 236.39 g/mol (vs. ~266.4 g/mol for the target compound), indicating higher hydrophobicity in the latter due to the ortho-TBDMS group .
3,5-Di-tert-butyl-4-methoxybenzaldehyde
- Structural Difference : Features two tert-butyl groups at meta positions and lacks a silyl ether.
- Electronic Effects : The tert-butyl groups provide strong electron-donating and steric shielding, reducing electrophilicity of the aldehyde compared to the TBDMS-containing compound.
- Stability : Absence of a silyl ether eliminates sensitivity to fluoride ions, making this compound more stable under acidic/basic conditions .
tert-Butyl 2-(4-formyl-2-methoxyphenoxy)acetate
- Functional Group : Contains an acetate ester instead of a silyl ether.
- Reactivity : The ester group hydrolyzes under basic conditions, whereas the TBDMS group requires fluoride ions (e.g., TBAF) for cleavage. This difference dictates divergent deprotection strategies in multistep syntheses .
2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde
- Substituent Effects : The oxazole and chloro groups introduce electron-withdrawing effects, increasing the aldehyde’s electrophilicity compared to the electron-donating methoxy and silyl ether groups in the target compound. This enhances reactivity in condensation reactions but may reduce stability .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stability Highlights | Reactivity Notes |
|---|---|---|---|---|---|
| 2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde | C₁₄H₂₂O₃Si | ~266.4 | Ortho-TBDMS, para-methoxy | Stable to base; cleaved by fluoride | Steric hindrance at aldehyde |
| 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde | C₁₃H₂₀O₂Si | 236.39 | Para-TBDMS | Less steric protection | Higher aldehyde accessibility |
| 3,5-Di-tert-butyl-4-methoxybenzaldehyde | C₁₆H₂₂O₂ | 246.35 | Meta-tert-butyl, para-methoxy | Acid/base stable | Reduced electrophilicity |
| tert-Butyl 2-(4-formyl-2-methoxyphenoxy)acetate | C₁₄H₁₈O₅ | 266.29 | Para-ester, ortho-methoxy | Base-labile ester | Ester hydrolysis under basic conditions |
Key Research Findings
- Steric Effects : Ortho-TBDMS substitution in the target compound significantly hinders aldehyde reactivity, making it less suitable for sterically demanding reactions compared to para-substituted analogs .
- Deprotection Selectivity : The TBDMS group allows orthogonal deprotection in the presence of esters or methoxy groups, a critical advantage in multistep syntheses .
- Electronic Modulation : Methoxy and TBDMS groups collectively enhance the compound’s stability in polar aprotic solvents, favoring its use as a protected intermediate in nucleophilic environments .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde, and how can reaction conditions be optimized for reproducibility?
- Methodology : The compound is synthesized by protecting the hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with tert-butyldimethylsilyl chloride (TBDMS-Cl). A base such as imidazole or triethylamine is used in anhydrous dichloromethane at room temperature .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Purify via column chromatography or recrystallization. Scale-up requires solvent exchange (e.g., to THF) and controlled reagent addition to avoid exothermic side reactions.
Q. How do the functional groups (aldehyde, methoxy, TBDMS-ether) influence the compound’s reactivity in oxidation or reduction reactions?
- Aldehyde Reactivity : The aldehyde group can be selectively oxidized to carboxylic acids (e.g., with KMnO₄) or reduced to primary alcohols (e.g., NaBH₄). The bulky TBDMS group sterically shields the adjacent position, directing reactivity to the aldehyde .
- Methoxy Group Stability : The methoxy group resists nucleophilic substitution under mild conditions but may undergo demethylation with strong acids (e.g., BBr₃).
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) caused by rotameric equilibria of the TBDMS group?
- Approach : Use variable-temperature NMR to coalesce rotamer signals or employ X-ray crystallography for unambiguous structural confirmation. For example, X-ray data in similar silyl-protected aldehydes reveal torsional angles and hydrogen-bonding networks that stabilize conformers .
- Case Study : In 4-{2-[2-(4-formylphenoxy)ethoxy]ethoxy}benzaldehyde, X-ray analysis confirmed a "w" molecular structure with weak CH-π interactions, resolving ambiguities in NMR assignments .
Q. How does the TBDMS group compare to other silyl protecting groups (e.g., TMS, TIPS) in multi-step syntheses involving acid/base-sensitive intermediates?
- Stability Comparison :
| Protecting Group | Acid Stability | Base Stability | Fluoride Sensitivity |
|---|---|---|---|
| TBDMS | Moderate | High | High |
| TMS | Low | Low | High |
| TIPS | High | Moderate | High |
- Application : TBDMS is preferred for its balance of stability and ease of removal (e.g., with TBAF). Evidence from tert-butyl[(4-iodophenyl)methoxy]dimethylsilane highlights its robustness under Grignard or SN2 conditions .
Q. What experimental pitfalls lead to low yields in cross-coupling reactions involving this aldehyde, and how can they be mitigated?
- Common Issues :
- Incomplete Protection : Residual hydroxyl groups may react. Verify protection efficiency via IR (loss of -OH stretch at ~3200 cm⁻¹).
- Aldehyde Oxidation : Use inert atmospheres (N₂/Ar) and fresh solvents to prevent aldehyde dimerization.
Q. What computational methods (e.g., DFT, MD simulations) elucidate the electronic effects of the TBDMS group on aromatic ring electrophilicity?
- Methodology :
- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The TBDMS group’s electron-donating nature decreases ring electrophilicity, directing electrophiles to the para-methoxy position .
- Molecular dynamics (MD) simulations reveal steric hindrance from TBDMS, reducing π-π stacking in supramolecular assemblies.
Q. How can derivatives of this compound be rationally designed to probe structure-activity relationships (SAR) in biological targets (e.g., enzyme inhibition)?
- Design Framework :
Aldehyde Modifications : Convert to hydrazones or oximes for bioactivity screening.
Methoxy Replacement : Substitute with -OH or -OCH₂CF₃ to alter hydrogen-bonding capacity.
- Case Study : 3-Ethoxy-4-methoxybenzaldehyde derivatives showed enhanced anti-inflammatory activity in COX-2 inhibition assays, guided by docking studies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
